Cas no 338415-48-8 (2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate)

2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate is a specialized chemical compound featuring a pyridinylpiperazine core linked to a fluorobenzoate ester moiety. Its structural design incorporates both chloro- and trifluoromethyl substituents on the pyridine ring, enhancing its electronic and steric properties, while the 4-fluorobenzoate group contributes to its reactivity profile. This compound is of interest in pharmaceutical and agrochemical research due to its potential as an intermediate in the synthesis of biologically active molecules. The presence of fluorine and chlorine atoms may improve metabolic stability and binding affinity in target applications. Its well-defined molecular architecture makes it suitable for further derivatization in medicinal chemistry and material science studies.
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate structure
338415-48-8 structure
Product Name:2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate
CAS No:338415-48-8
MF:C19H18ClF4N3O2
MW:431.811737537384
CID:6787011
PubChem ID:3421238
Update Time:2025-05-20

2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate Chemical and Physical Properties

Names and Identifiers

    • CHEMBL1417147
    • 338415-48-8
    • 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 4-fluorobenzoate
    • HMS2190O13
    • 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate
    • 3M-951
    • 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-fluorobenzoate
    • SMR000179019
    • 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl4-fluorobenzoate
    • AKOS005088810
    • MLS000326434
    • 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate
    • Inchi: 1S/C19H18ClF4N3O2/c20-16-11-14(19(22,23)24)12-25-17(16)27-7-5-26(6-8-27)9-10-29-18(28)13-1-3-15(21)4-2-13/h1-4,11-12H,5-10H2
    • InChI Key: FRHLLHACUPDBPI-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)(F)F)=CN=C1N1CCN(CCOC(C2C=CC(=CC=2)F)=O)CC1

Computed Properties

  • Exact Mass: 431.1023672g/mol
  • Monoisotopic Mass: 431.1023672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 538
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 45.7Ų

2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate Pricemore >>

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Additional information on 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate

Compound CAS No. 338415-48-8: 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate

The compound with CAS number 338415-48-8, known as 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate, is a complex organic molecule with significant potential in pharmaceutical and chemical research. This compound is characterized by its unique structure, which includes a piperazine ring system, a pyridine moiety, and a benzenecarboxylate group. The presence of these functional groups makes it a versatile molecule with applications in drug design and development.

The molecular structure of this compound is notable for its fluorinated and trifluoromethylated substituents, which are known to enhance the stability and bioavailability of pharmaceutical agents. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic properties of drugs. For instance, the trifluoromethyl group on the pyridine ring contributes to increased lipophilicity, which can improve the compound's ability to cross biological membranes. Similarly, the fluorine atom on the benzenecarboxylate group enhances metabolic stability, reducing the likelihood of premature degradation in vivo.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. Key steps include the formation of the piperazine ring through reductive amination and the subsequent attachment of the pyridine moiety via nucleophilic substitution. The introduction of fluorine and trifluoromethyl groups requires precise control over reaction conditions to ensure high yields and purity. These synthetic strategies are well-documented in recent literature, with researchers emphasizing the importance of green chemistry principles to minimize environmental impact.

In terms of pharmacological activity, this compound has shown promise in preclinical studies as a potential candidate for treating various diseases. For example, its ability to inhibit specific kinase enzymes suggests its potential application in oncology. Additionally, its unique structure allows for selective binding to receptors, making it a valuable tool in drug discovery programs targeting neurological disorders. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with high accuracy, further accelerating its development.

The integration of this compound into drug development pipelines has been facilitated by its favorable physicochemical properties. Its solubility in both aqueous and organic solvents makes it suitable for formulation into various dosage forms, including tablets, capsules, and injections. Furthermore, its stability under physiological conditions ensures that it maintains its efficacy upon administration. These attributes are critical for advancing compounds through clinical trials and ultimately into commercial use.

In conclusion, the compound with CAS number 338415-48-8 represents a significant advancement in chemical synthesis and drug design. Its unique structure, combined with cutting-edge research findings, positions it as a promising candidate for addressing unmet medical needs. As research continues to explore its therapeutic potential, this compound serves as a testament to the power of interdisciplinary collaboration in advancing scientific knowledge.

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